molecular formula C12H14ClF3N4O B11808921 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide

Cat. No.: B11808921
M. Wt: 322.71 g/mol
InChI Key: RONARYRUCGZETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring with a hydroxyl and carboximidamide group

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorine and trifluoromethyl groups. The piperidine ring is then synthesized and functionalized with the hydroxyl and carboximidamide groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as ammonium hydroxide and sodium periodate .

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the pyridine ring.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts bacterial metabolism and growth, making the compound a potential antibacterial agent.

Comparison with Similar Compounds

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxypiperidine-4-carboximidamide lies in its combination of functional groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-7(2-4-20)10(17)19-21/h5-7,21H,1-4H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONARYRUCGZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.